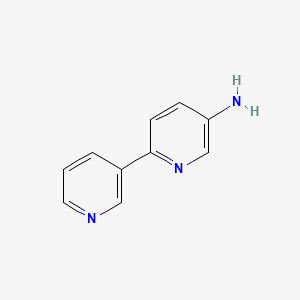

6-(Pyridin-3-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQALCKYBOJWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Pyridin 3 Yl Pyridin 3 Amine

Established Synthetic Pathways

The construction of the 6-(pyridin-3-yl)pyridin-3-amine backbone primarily relies on robust and well-documented synthetic reactions. These include powerful carbon-carbon and carbon-nitrogen bond-forming strategies that are mainstays in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for synthesizing biaryl compounds like this compound. These reactions offer a direct way to form the critical bond between the two pyridine (B92270) rings.

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds. nih.gov This reaction typically involves the coupling of a halo-pyridine with a pyridine-boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com For instance, a common strategy involves the reaction of a 3-aminopyridine (B143674) derivative halogenated at the 6-position with 3-pyridinylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govmdpi.com The use of electron-rich boronic acids and suitable bases like K₃PO₄ can lead to good product yields. mdpi.com A key advantage of the Suzuki reaction is its tolerance for a wide array of functional groups. nih.gov

The Heck reaction provides another avenue for C-C bond formation, coupling a halo-pyridine with an alkene. libretexts.org A modular approach to related 6-substituted pyridin-3-yl structures has been developed using a Heck reaction between 2-chloro-5-iodopyridine (B1352245) and a glycal as a key step. researchgate.netnih.gov This demonstrates the utility of the Heck reaction in building complex pyridine-based molecules, where subsequent transformations can lead to the desired amine functionality. The intramolecular version of the Heck reaction is noted for its high efficiency and selectivity. libretexts.org

Palladium-catalyzed aminations , such as the Buchwald-Hartwig amination, are essential for forming C-N bonds. This reaction can be used to introduce the 3-amino group onto a pre-formed 6-(pyridin-3-yl)pyridine scaffold, or to couple a halo-pyridine with an amine. For example, a 6-chloropyridine intermediate can be subjected to amination to install the required amino group. nih.gov Efficient conversions for related systems have been achieved using catalyst systems like Pd(OAc)₂/Xantphos with a Cs₂CO₃ base. nih.gov There are also reports of using ammonia (B1221849) surrogates like lithium bis(trimethylsilyl)amide for the synthesis of parent anilines from aryl halides. acs.org

Nucleophilic aromatic substitution (SNAr) offers a complementary, often transition-metal-free, approach to constructing aminopyridine derivatives. The inherent electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the C2 and C4 positions, which are ortho and para to the ring nitrogen. stackexchange.comyoutube.com This is because the negative charge on the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.comyoutube.com

To achieve substitution at the C3 position, as required for this compound, specific strategies are necessary. One effective method involves the amination of 3-methoxypyridine. A protocol using sodium hydride (NaH) in combination with lithium iodide (LiI) has been shown to effectively promote the nucleophilic substitution of the 3-methoxy group with various amines, including cyclic and acyclic secondary amines, to yield 3-aminopyridine derivatives. ntu.edu.sg This method is particularly noteworthy as it provides direct access to the C3-aminated pyridine core. ntu.edu.sg

Condensation reactions are fundamental in organic synthesis and can be employed to construct the pyridine ring itself from acyclic precursors. These reactions often involve the cyclization of intermediates formed from the condensation of carbonyl compounds, amines, and active methylene (B1212753) compounds.

Multicomponent reactions (MCRs) provide an efficient means to synthesize highly functionalized pyridines in a single step. nih.gov For instance, the condensation of ketones, aldehydes, and an ammonia source can lead to the formation of a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. Another approach involves the condensation of a primary amine with a carbonyl compound to form a Schiff base, which can be a key intermediate in the synthesis of more complex heterocyclic systems. semanticscholar.org For example, 6-methoxypyridine-3-amine has been condensed with pyrrole-2-carbaldehyde to synthesize a Schiff base ligand, demonstrating the reactivity of the amine group in condensation chemistry. semanticscholar.org While not always providing a direct route to this compound, these condensation strategies are crucial for building the foundational pyridine heterocycles from simpler starting materials. acs.orgnih.gov

Often, the synthesis of this compound and its analogues is best achieved through a carefully planned multi-step sequence. These strategies combine several of the aforementioned reactions to build the molecule logically.

A representative strategy might begin with a cross-coupling reaction to form the biaryl core, followed by functional group manipulations. For example, a researcher could start with a Suzuki coupling of 2-chloro-5-bromopyridine with 3-pyridinylboronic acid. The resulting 2-chloro-5-(pyridin-3-yl)pyridine could then undergo a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 2-position, followed by reduction of a nitro group or another precursor to reveal the 3-amino group.

Another documented approach for a related structure involves synthesizing an N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate, which is then subjected to a reduction step to form the final diamine product. google.com Similarly, a strategy for synthesizing novel pyridine derivatives involved protecting the amine of 5-bromo-2-methylpyridin-3-amine (B1289001) as an acetamide, performing a Suzuki coupling, and then presumably deprotecting the amine. nih.gov These multi-step approaches allow for greater control over regioselectivity and the introduction of various functionalities. researchgate.netnih.gov

Advanced Synthetic Transformations and Derivatization

Beyond the initial construction of the bipyridine amine core, advanced methods are available for its further modification. These transformations allow for the late-stage introduction of functional groups, which is highly valuable for creating analogues and probing structure-activity relationships.

Direct C-H functionalization of pyridine rings is a rapidly developing field that offers a more atom-economical approach to derivatization by avoiding the need for pre-installed leaving groups. rsc.org While the electron-poor nature of pyridine makes electrophilic substitution difficult, it facilitates other types of transformations.

One innovative method for the selective functionalization of the pyridine C3 position is the photochemical valence isomerization of pyridine N-oxides. This metal-free process can be used for the formal C3-hydroxylation of pyridines, providing access to 3-hydroxypyridine (B118123) derivatives which can be further modified. acs.org Although this example leads to a hydroxyl group, it highlights the potential of advanced photochemical methods to achieve regioselective functionalization at the typically less reactive C3 position. acs.org Such strategies are at the forefront of synthetic chemistry and open new avenues for creating diverse libraries of pyridine-containing compounds. rsc.org

Modification of the Amine Moiety

The primary amine group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties. Key modifications include acylation and alkylation reactions.

Acylation: The amine can be readily acylated to form amides. For instance, reaction with acetic anhydride (B1165640) can yield N-(6-(pyridin-3-yl)pyridin-3-yl)acetamide. This transformation is often employed to protect the amine group or to introduce a new building block for further elaboration. In a study focused on the synthesis of novel pyridine-based derivatives, N-[5-bromo-2-methylpyridin-3-yl]acetamide was synthesized by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride, demonstrating a common acylation procedure that can be applied to aminobipyridines. nih.gov Similarly, the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been achieved by reacting 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with carboxylic acids in the presence of a coupling agent like ethyl chloroformate. frontiersin.org

Alkylation: The nucleophilic nature of the amine allows for N-alkylation, introducing alkyl or arylalkyl groups. This can be achieved using alkyl halides or through reductive amination. A general method for the selective synthesis of secondary amines involves the use of N-aminopyridinium salts which undergo N-alkylation and subsequent in situ depyridylation. acs.org This strategy offers a pathway to introduce various alkyl groups onto the amine nitrogen of aromatic amines.

| Modification Type | Reagent/Conditions | Product Type | Reference |

| Acylation | Acetic Anhydride | N-acylated derivative | nih.gov |

| Acylation | Carboxylic acid, Ethyl chloroformate, Triethylamine | N-acylated derivative | frontiersin.org |

| Alkylation | Alkyl halide, Base | N-alkylated derivative | acs.org |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Triazoles)

The bifunctional nature of this compound, possessing both an amino group and a pyridine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the amine in a cyclization cascade.

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized from 5-aminopyrazole derivatives, which share structural similarities with aminopyridines. The general strategy involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as an unsaturated ketone. acs.orgrsc.org For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ has been shown to produce pyrazolo[3,4-b]pyridines. rsc.org A similar strategy could be envisioned starting from this compound, where the amino group and an adjacent ring carbon act as the nucleophilic sites for cyclization with a suitable diketone or its equivalent. The diazotization of 3-aminopyrazolo[3,4-b]pyridine derivatives followed by coupling with active methylene compounds is another route to more complex fused systems. researchgate.net

Triazoles: The synthesis of triazoles fused to a pyridine ring can be achieved through various routes. One common method involves the reaction of a hydrazine (B178648) derivative with a precursor containing a nitrile and a leaving group. For example, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with [bis(methylthio)methylene]malononitrile affords a pyrazole (B372694) intermediate which can be further cyclized to form pyrazolo[3,4-d]pyrimidines and related triazole-fused systems. wikipedia.org Another approach involves the intramolecular cyclization of ortho-substituted anilines with tethered 1,2,3-triazoles. nih.gov For this compound, diazotization of the amine group to form a diazonium salt, followed by reaction with a suitable nitrogen-containing nucleophile, could lead to the formation of a triazole ring. The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols has been reported starting from isonicotinic acid hydrazide, which is cyclized with carbon disulfide and then reacted with hydrazine. researchgate.net

| Fused System | General Precursors | Key Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | Aminopyridine/pyrazole, 1,3-Diketone | Cyclocondensation | acs.orgrsc.org |

| Triazoles | Hydrazinopyridine, Dicarbonyl compound | Cyclization | wikipedia.orgnih.gov |

| Triazole-thiols | Pyridine carboxylic acid hydrazide, CS₂, Hydrazine | Cyclization | researchgate.net |

Generation of C-Nucleoside Analogues

C-nucleoside analogues, where the anomeric carbon of the sugar moiety is directly attached to a carbon atom of the heterocyclic base, are of significant interest in medicinal chemistry due to their increased stability towards enzymatic cleavage. A modular synthesis of 6-substituted pyridin-3-yl C-nucleosides has been developed, providing a clear pathway to analogues derived from this compound. nih.govacs.org

The key steps in this synthetic approach are:

Heck Reaction: A protected glycal is coupled with a dihalogenated pyridine, such as 2-chloro-5-iodopyridine, to form the C-C bond between the sugar and the pyridine ring.

Reduction and Protection: The resulting nucleoside analogue undergoes desilylation, selective reduction of the double bond in the sugar ring, and reprotection of the hydroxyl groups.

Functionalization: The chloro-substituent at the 6-position of the pyridine ring can then be subjected to various palladium-catalyzed cross-coupling reactions, aminations, or alkoxylations to introduce a range of substituents, including an amino group to form the desired 6-aminopyridin-3-yl C-nucleoside. nih.govacs.org

This methodology allows for the late-stage diversification of the pyridine ring, making it a powerful tool for creating libraries of C-nucleoside analogues for biological screening.

| Reaction Step | Reagents/Conditions | Purpose | Reference |

| Heck Reaction | Protected glycal, 2-chloro-5-iodopyridine, Pd catalyst | C-C bond formation | nih.govacs.org |

| Reduction/Protection | Desilylation agent, Reducing agent, Silylating agent | Formation of protected 2'-deoxynucleoside | nih.govacs.org |

| Amination | Amine source, Pd catalyst, Ligand, Base | Introduction of the amino group | nih.govacs.org |

Schiff Base Ligand Synthesis

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases. These compounds, containing an imine or azomethine (-C=N-) group, are highly valuable as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The synthesis is typically a straightforward one-pot reaction involving refluxing the amine and the carbonyl compound in a suitable solvent like ethanol.

Thio-linked Derivatives

Thio-linked derivatives of pyridines are an important class of compounds with diverse biological activities. The synthesis of such derivatives starting from an aminopyridine can be achieved through several strategies. One approach involves the diazotization of the amino group, followed by substitution with a sulfur nucleophile. Alternatively, a halogenated bipyridine can be reacted with a thiol under basic conditions.

A study on the synthesis of new thioalkyl derivatives of pyridine reported methods for producing 6-cycloamino-2-thioalkyl-4-phenylnicotinate derivatives. acs.org While not starting directly from this compound, the methodologies for introducing thioalkyl groups onto a pyridine ring are relevant.

Derivatization for Enhanced Analytical Performance

For the analysis of aminopyridines like this compound by techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve detection sensitivity, especially when using UV or fluorescence detectors. The primary amine group is the target for such derivatization.

Dansyl Chloride Derivatization: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. nih.govnih.gov The reaction is typically carried out in an alkaline medium (e.g., bicarbonate buffer at pH 9-12) at room temperature or with gentle heating. nih.govnih.gov The resulting dansylated derivative of this compound would exhibit strong fluorescence, allowing for its quantification at very low concentrations by fluorescence HPLC.

| Derivatizing Agent | Reaction Conditions | Detection Method | Reference |

| Dansyl Chloride | Alkaline pH, Room temperature or 60°C | Fluorescence HPLC | nih.govnih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of bipyridine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. Key strategies include the use of more sustainable catalysts, alternative energy sources, and less toxic reagents.

Catalyst Reusability and Milder Conditions: The development of palladium catalysts supported on materials like imidazolium (B1220033) salts allows for easier recovery and reuse, which is a core principle of green chemistry. nih.gov While traditional Stille coupling reactions are effective for bipyridine synthesis, they utilize highly toxic organotin reagents. nih.gov Greener alternatives like Negishi coupling or transition-metal-free C-H functionalization methods are being explored. nih.gov For instance, the use of a bis-phenalenyl compound with K(Ot-Bu) enables the synthesis of bipyridines without the need for transition metals. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing various pyridine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating.

Atom Economy: One-pot, multi-component reactions are being developed to synthesize complex heterocyclic systems in a single step, maximizing atom economy and reducing waste.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Pyridin 3 Yl Pyridin 3 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of 6-(Pyridin-3-yl)pyridin-3-amine. The vibrational modes of the constituent pyridine (B92270) rings and the amine group are sensitive to their chemical environment, and their characteristic frequencies can be precisely assigned.

In related bipyridine compounds, FT-IR spectra are often dominated by bands associated with the vibrational modes of the aromatic rings. mdpi.com For instance, the introduction of substituents like methyl groups can cause noticeable changes in the spectra, particularly in the fingerprint region. mdpi.com In metal complexes of bipyridine derivatives, the vibrational bands associated with the ligands can be influenced by coordination to the metal center. acs.org High-pressure Raman spectroscopy studies on related copper(II) bipyridine complexes have revealed gradual conformational phase transitions driven by changes in intermolecular interactions. nih.gov

Table 1: Hypothetical FT-IR and FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3450-3300 | N-H stretching (amine) | FT-IR |

| 3100-3000 | C-H stretching (aromatic) | FT-IR, FT-Raman |

| 1620-1580 | C=C stretching (pyridine rings) | FT-IR, FT-Raman |

| 1500-1400 | C=N stretching (pyridine rings) | FT-IR, FT-Raman |

| 1350-1250 | C-N stretching (amine) | FT-IR |

| 900-650 | C-H out-of-plane bending | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both pyridine rings and the amine group. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the substituents and their relative positions. In related 2,2'-bipyridine (B1663995) systems, the protons are typically observed in the aromatic region (δ 7.0-9.0 ppm). rsc.org The coupling constants between adjacent protons provide valuable information about the connectivity of the atoms within the rings. For example, typical coupling constants in pyridine rings include ³J(H,H) values around 5-8 Hz. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine rings are sensitive to the electronic effects of the nitrogen atoms and the substituents. In pyridine itself, the carbon atoms adjacent to the nitrogen (C2/C6) resonate at approximately 150 ppm, while the C3/C5 and C4 carbons appear at around 124 ppm and 136 ppm, respectively. chemicalbook.com The presence of the amino group and the other pyridine ring in this compound will cause shifts in these values.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H2' | ~8.6 | C2' |

| H4' | ~7.8 | C4' |

| H5' | ~7.3 | C5' |

| H6' | ~8.5 | C6' |

| H2 | ~8.2 | C2 |

| H4 | ~7.1 | C4 |

| H5 | ~6.8 | C5 |

| NH₂ | ~4.0 (broad) | C3 |

| C6 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. mdpi.commdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). libretexts.org In the case of this compound, the molecular ion peak (M⁺) would be expected, and fragmentation would likely involve the loss of small molecules or radicals from the pyridine rings or the amino group. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.orgslideshare.net

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - NH₂]⁺ |

| 144 | [M - HCN]⁺ |

| 117 | [C₇H₅N₂]⁺ |

| 90 | [C₅H₄N₂]⁺ |

| 78 | [C₅H₄N]⁺ |

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.

Electronic Absorption: The UV-Vis absorption spectrum of bipyridine derivatives typically shows intense π-π* transitions in the ultraviolet region. acs.orgnih.gov The position and intensity of these bands are sensitive to the extent of conjugation and the nature of substituents. The introduction of an amino group, an electron-donating group, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted bipyridine.

Luminescence Spectroscopy: Many bipyridine derivatives exhibit fluorescence. nih.govnih.gov The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield, are influenced by factors such as solvent polarity and the presence of intramolecular charge transfer (ICT) character in the excited state. acs.org For molecules with donor and acceptor groups, a large Stokes shift (the difference between the absorption and emission maxima) is often observed, which is characteristic of emission from a polar excited state. acs.org

Table 4: Representative Photophysical Data for Bipyridine Derivatives

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Pyrene-bpy derivative I | ~350 | ~450 | ~4651 | - |

| Pyrene-bpy derivative II | ~350 | ~420 | ~3630 | - |

| α-arylamino-2,2′-bipyridine | - | 443-505 | - | up to 0.49 |

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group Determination

The first step in a single-crystal X-ray diffraction analysis is the determination of the crystal system and space group. researchgate.netresearchgate.net This information describes the symmetry of the crystal lattice. For example, a related α-biphenylamino-2,2′-bipyridine derivative was found to crystallize in the monoclinic crystal system with a centrosymmetric space group. nih.gov The crystal system and space group are crucial for solving and refining the crystal structure.

Molecular Conformation and Geometry Analysis

Once the crystal structure is solved, a detailed analysis of the molecular conformation and geometry can be performed. nih.govnih.gov This includes the determination of bond lengths and angles, which can be compared to standard values. nih.gov In bipyridine systems, the dihedral angle between the two pyridine rings is a key conformational parameter. In the solid state, 2,2'-bipyridine typically adopts a trans conformation, but can adopt a cis conformation upon protonation or coordination to a metal. wikipedia.org The analysis also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. ebi.ac.uk

Table 5: Typical Bond Lengths and Angles in Bipyridine Systems

| Parameter | Typical Value |

| C-C (aromatic) | 1.39 Å |

| C-N (pyridine) | 1.34 Å |

| C-C (inter-ring) | 1.49 Å |

| C-N (amine) | 1.38 Å |

| C-C-C (angle) | 120° |

| C-N-C (angle) | 117° |

| Dihedral Angle (inter-ring) | Varies (can be planar or twisted) |

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, featuring hydrogen bond donors (the amino group) and multiple hydrogen bond acceptors (the pyridine nitrogen atoms), as well as two aromatic rings, allows for a rich variety of intermolecular interactions.

Hydrogen Bonding:

The most significant hydrogen bonding interaction expected in the solid state is the formation of N-H···N bonds. The amino group (-NH₂) on one molecule serves as a hydrogen bond donor, while the nitrogen atom of a pyridine ring on an adjacent molecule acts as an acceptor. This type of interaction is a well-documented and robust supramolecular synthon in the crystal engineering of aminopyridine-containing structures. nih.govnih.goviucr.org

Two primary hydrogen bonding motifs are plausible:

Amino-Pyridine Heterodimer: An N-H bond from the amino group of one molecule can form a hydrogen bond with the pyridyl nitrogen of a second molecule. Given the presence of two different pyridyl nitrogen atoms (one on the same ring as the amine and one on the adjacent ring), various isomeric dimers could be formed.

Catemer or Chain Formation: Molecules can link into chains or tapes, where the amino group of one molecule donates to the pyridyl nitrogen of the next, propagating the structure in one dimension. In the crystal structure of N′-(amino)pyridine-2-carboximidamide, for instance, similar N—H⋯N hydrogen bonds link molecules into extended networks. nih.gov

Theoretical and experimental studies on related aminopyridines show that these N-H···N hydrogen bonds are of moderate strength. The specific geometry and energy of these bonds can be influenced by the steric and electronic environment.

Interactive Data Table: Representative N-H···N Hydrogen Bond Parameters in Aminopyridine Structures

| Donor (D) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference System |

| N-H (Amine) | N (Pyridine) | ~3.052 | ~2.21 | ~168 | N-(6-Bromopyridin-2-yl)pyridin-2-amine |

| N-H (Amine) | N (Pyridine) | ~2.90 - 3.20 | ~2.04 - 2.42 | ~150 - 170 | Various Aminopyridines |

| O-H | N (Pyridine) | ~2.80 | ~1.93 | ~156 | Fluorinated Aminopyridines |

Note: Data is derived from studies on analogous compounds and represents typical ranges. Actual values for the title compound may vary.

π-Stacking:

The two pyridine rings in this compound are expected to engage in significant π-π stacking interactions, which are crucial for stabilizing the crystal lattice. numberanalytics.com Computational studies on pyridine dimers show that the most stable configurations are not a perfectly eclipsed sandwich geometry but rather offset or displaced arrangements. researchgate.net

Key predicted π-stacking geometries include:

Antiparallel-Displaced: This is often the most stable geometry for pyridine dimers, minimizing electrostatic repulsion between the electron-deficient regions of the rings. researchgate.net The rings are parallel but shifted relative to one another. The binding energy for this configuration in a pyridine dimer has been calculated to be approximately -3.97 kcal/mol. researchgate.net

Parallel-Displaced: Similar to the above, but with the rings oriented in the same direction. This is generally less stable than the antiparallel arrangement. researchgate.net

T-shaped (Edge-to-Face): In this arrangement, the edge of one pyridine ring (a C-H bond) points towards the face of another. Statistical analysis of crystal structures suggests T-shaped geometries are highly preferable for pyridinoid dimers. acs.org

The presence of the electron-donating amino group can influence the quadrupole moment of the substituted pyridine ring, potentially altering the preferred stacking geometry and energy compared to unsubstituted pyridine dimers. nih.gov The interaction energy is a delicate balance of electrostatic, dispersion, and repulsion forces. numberanalytics.com

Interactive Data Table: Calculated π-π Stacking Interaction Energies for Pyridine Dimer Geometries

| Stacking Geometry | Calculated Binding Energy (kcal/mol) |

| Antiparallel-Displaced | -3.97 |

| Antiparallel-Sandwich | -3.05 |

| Parallel-Displaced | -2.39 |

| T-shaped (Up) | -1.91 |

| T-shaped (Down) | -1.47 |

| Parallel-Sandwich | -1.53 |

Source: Data from MP2/6-311++G* level of theory calculations on pyridine dimers. researchgate.net These values provide a theoretical baseline for the interactions expected in this compound.*

Supramolecular Assembly in the Solid State

First, the strong and directional N-H···N hydrogen bonds are likely to form the primary structural motifs. These are often robust and predictable "supramolecular synthons". nih.goviucr.org It is highly probable that these interactions would link molecules into either discrete dimers or one-dimensional (1D) chains. For example, in the crystal structure of N-(6-bromopyridin-2-yl)pyridin-2-amine, N—H⋯N hydrogen bonds lead to the formation of infinite chains.

These primary 1D chains would then be organized into two-dimensional (2D) sheets or three-dimensional (3D) networks by weaker interactions. The π-π stacking interactions between the pyridine rings of adjacent chains would be the principal force driving this higher-order assembly. The chains would likely pack in a way that maximizes favorable offset stacking arrangements, leading to layered structures.

The final 3D architecture would thus be a result of this synergy: hydrogen bonds providing the primary connectivity and directionality, and π-stacking interactions providing the cohesive forces that assemble these initial motifs into a stable, space-filling crystal lattice. The specific polymorphism that crystallizes would depend on a delicate thermodynamic balance between these competing and cooperating non-covalent forces.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . While extensive research employing quantum chemical calculations is readily found for its various derivatives, data focusing solely on the parent compound is not present in the surveyed academic papers and databases.

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for understanding the fundamental properties of molecules. These methods are routinely used to explore:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule. This includes the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Natural Bond Orbital (NBO) Analysis: Examining charge transfer and hyperconjugative interactions between orbitals. This analysis provides insights into the stability arising from electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the electron density surface. MEP maps are invaluable for identifying regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Spectroscopic Property Prediction: Calculating theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign spectral bands to specific molecular motions or electronic transitions.

Non-Linear Optical (NLO) Properties Prediction: Calculating properties such as polarizability and hyperpolarizability. These calculations help in identifying molecules with potential applications in optoelectronic technologies.

Studies on related compounds, such as 6-arylated-pyridin-3-yl methanol (B129727) derivatives and various other pyridine-thiazole or pyrimidine (B1678525) structures, frequently employ these computational techniques to great effect. researchgate.netnih.govsemanticscholar.org These investigations provide detailed tables of optimized geometries, HOMO-LUMO energy gaps, NBO interaction energies, and predicted NLO properties for the specific derivatives under study.

However, a dedicated computational analysis for This compound is conspicuously absent from the available literature. Consequently, the specific data required to populate detailed tables for its molecular geometry, electronic structure, NBO interactions, MEP characteristics, and NLO properties could not be compiled. Such a study would be a valuable contribution to the field, providing baseline data for understanding the structure-property relationships within this class of bipyridine compounds.

Computational and Theoretical Investigations of 6 Pyridin 3 Yl Pyridin 3 Amine

In Silico Modeling for Biological Activity Prediction

In silico modeling has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to predict the biological activity of novel compounds. By simulating interactions and properties, researchers can prioritize candidates for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

In the context of 6-(Pyridin-3-yl)pyridin-3-amine, molecular docking studies would be crucial to identify potential protein targets and elucidate the structural basis of its activity. Although specific docking studies for this exact compound are not extensively published, research on similar pyridine-containing molecules provides a framework for understanding its potential interactions. For instance, studies on triazolyl-pyridine hybrids have shown that the pyridine (B92270) moiety can engage in significant interactions, such as π-cation interactions with lysine (B10760008) residues and π-sigma interactions with leucine (B10760876) residues within kinase active sites. acs.org The nitrogen atoms in the pyridine rings of this compound can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.

A hypothetical molecular docking study of this compound against a protein kinase, a common target for pyridine-containing inhibitors, could yield results as illustrated in the table below. The binding energy represents the predicted affinity of the compound for the protein, with more negative values indicating stronger binding.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Aurora B Kinase (e.g., 2VGO) | -9.5 | Lys106 | Hydrogen Bond, π-Cation |

| Leu83 | Hydrophobic (π-Sigma) | ||

| Tyr156 | π-π Stacking | ||

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) (e.g., 4ASD) | -8.8 | Cys919 | Hydrogen Bond |

| Val848 | Hydrophobic | ||

| Phe1047 | π-π Stacking |

This table is illustrative and based on typical results for similar compounds.

The insights from such docking studies would be vital for optimizing the structure of this compound to enhance its binding affinity and selectivity for specific biological targets.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).

For this compound, these descriptors would predict its stability and reactivity in chemical and biological systems. researchgate.net A representative set of calculated global reactivity descriptors for this compound is presented below.

| Descriptor | Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.50 |

| Energy Gap (ΔE) | 4.70 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 3.15 |

This table is illustrative and contains hypothetical data based on DFT calculations for similar aromatic amines and bipyridyl compounds.

The relatively large energy gap (ΔE) would suggest high kinetic stability, while the electrophilicity index provides a quantitative measure of its electrophilic nature. This information is crucial for understanding its potential reaction mechanisms and metabolic fate.

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process to assess its drug-likeness and potential for clinical success. nih.gov In silico ADMET prediction models use a compound's structure to estimate these pharmacokinetic and toxicological properties, thereby reducing the reliance on costly and time-consuming experimental assays in the early stages. github.com

For this compound, a computational ADMET profile would be generated to predict its behavior in the human body. This involves calculating various physicochemical and pharmacokinetic parameters.

Key Conceptual ADMET Parameters:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status are predicted. Good oral bioavailability is often correlated with high HIA and Caco-2 permeability and non-interaction with efflux transporters like P-gp.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is essential for drugs targeting the central nervous system, while high PPB can affect the free concentration of the drug available to act on its target.

Metabolism: In silico models predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism provide indirect clues.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A hypothetical ADMET profile for this compound is summarized in the table below.

| Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed orally |

| Caco-2 Permeability | Moderate | Moderate intestinal permeability |

| P-gp Substrate | No | Low probability of efflux from cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant CNS effects |

| Plasma Protein Binding (PPB) | > 80% | High binding to plasma proteins expected |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4-metabolized drugs |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table is for illustrative purposes. The predicted values are based on general characteristics of pyridine-containing compounds and have not been experimentally verified for this compound.

These computational predictions provide a valuable preliminary assessment of the compound's drug-like properties and potential liabilities, guiding its further development and highlighting areas that may require experimental investigation. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Pyridin 3 Yl Pyridin 3 Amine and Its Derivatives

Oxidation Reactions

The oxidation of 6-(Pyridin-3-yl)pyridin-3-amine and its derivatives can occur at several positions, primarily at the nitrogen atoms of the pyridine (B92270) rings to form the corresponding N-oxides. The exocyclic amino group can also undergo oxidation under specific conditions. Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly employed for such transformations. acs.org

The formation of N-oxides significantly alters the electronic properties of the pyridine rings, influencing their reactivity in subsequent reactions. For instance, oxidation of a related thieno[2,3-b]pyridine (B153569) derivative with mCPBA has been reported to yield the corresponding 1-oxide. acs.org In the case of this compound, selective oxidation could potentially be achieved, though controlling which of the two pyridine nitrogens is oxidized would depend on the reaction conditions and the electronic influence of the substituents.

Unusual oxidative dimerization has been observed in related aminothieno[2,3-b]pyridine systems when treated with sodium hypochlorite, leading to complex polyheterocyclic structures. acs.org This suggests that under certain oxidative conditions, derivatives of this compound could undergo complex self-condensation reactions.

Reduction Reactions

Reduction reactions involving this compound primarily target the pyridine rings. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or platinum oxide can reduce the pyridine rings to piperidine (B6355638) rings, although this typically requires high pressure and temperature. Softer reducing agents like sodium borohydride (B1222165) are generally not capable of reducing the aromatic pyridine rings but may reduce other functional groups if present in a derivative.

In the synthesis of complex molecules containing a pyridin-3-yl moiety, the reduction of a nitro group to an amine is a common step. For instance, the reduction of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a structurally related compound, is accomplished using reagents like stannous chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation with 10% Pd/C. google.com These methods are standard for converting an aromatic nitro group to a primary amine without affecting the pyridine ring.

| Precursor Type | Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitropyrimidine Intermediate | Stannous Chloride (SnCl₂) | Acidic | Aminopyrimidine | google.com |

| Nitropyrimidine Intermediate | 10% Palladium on Carbon (Pd/C) | Ethyl Acetate | Aminopyrimidine | google.com |

| Pyridine Ring | Lithium Aluminum Hydride or Sodium Borohydride | Standard | Generally unreactive towards pyridine ring |

Nucleophilic Substitution Reactions

The pyridine rings in this compound are electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The reactivity can be enhanced by the presence of a good leaving group, such as a halogen. For example, the synthesis of related structures often involves the reaction of a chloropyridine with an amine. nih.gov

A powerful method for forming C-N bonds on pyridine rings is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of an amine with a halo-pyridine. For instance, derivatives have been synthesized by coupling various quinolinyl halides with 6-methoxypyridin-3-amine, demonstrating the utility of this reaction for building complex molecules around a pyridin-3-amine core. mdpi.com This suggests that this compound could be synthesized or further functionalized using similar palladium-catalyzed cross-coupling strategies, such as a Suzuki coupling to form the bipyridine bond followed by a Buchwald-Hartwig amination. google.com

Diazotization and Coupling Reactions

The primary amino group at the C3-position of this compound is a key functional handle for a variety of transformations, most notably diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺).

This pyridin-3-diazonium salt intermediate is highly versatile and can undergo a range of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, including -Cl, -Br, -CN, or -OH, using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by fluorine can be achieved using fluoroboric acid (HBF₄).

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. This reactivity is fundamental to the synthesis of various dyes and functional materials.

While specific examples for this compound are not detailed in the provided context, the reactivity of the 3-aminopyridine (B143674) moiety is well-established, making these transformations highly plausible. google.com

Cycloaddition Reactions (e.g., Diels-Alder, [3+2]-Pericyclic Reactions)

Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity often makes these reactions challenging compared to non-aromatic alkenes or dienes. acs.org

[3+2] Cycloaddition: One common approach involves the formation of pyridinium (B92312) ylides. The nitrogen atom of one of the pyridine rings in this compound could be alkylated to form a pyridinium salt. Subsequent deprotonation with a base can generate a pyridinium ylide, which is a 1,3-dipole. This ylide can then react with various dipolarophiles (e.g., alkynes, alkenes) in a [3+2] cycloaddition to form fused five-membered heterocyclic rings, such as indolizine (B1195054) derivatives. nih.govacs.org

Diels-Alder Reactions ([4+2] Cycloaddition): The pyridine ring can act as either a diene or a dienophile. Its participation as a diene is generally unfavorable due to the energy required to break aromaticity. However, activation by electron-withdrawing groups or coordination to a metal center can facilitate this reactivity. Conversely, it can act as a dienophile, reacting with a more reactive diene.

Photocycloaddition: UV irradiation can induce [2+2] photocycloaddition reactions in pyridine derivatives, often leading to the formation of azabicyclo scaffolds. rsc.org

Amine-Specific Transformations (e.g., Acylation, Alkylation)

The primary amino group of this compound is a potent nucleophile and readily undergoes transformations typical of aromatic amines.

Acylation: The amine can be acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for synthesizing biologically active molecules. researchgate.net Modern peptide coupling reagents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are highly efficient for this purpose. acs.org

Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. Reductive amination involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Acylation (Amide Formation) | Carboxylic Acid, HATU, 4-methylmorpholine | N-Acyl derivative | acs.org |

| Acylation (Amide Formation) | Carboxylic Acid, TBTU, DIPEA | N-Acyl derivative | acs.org |

| Acylation (Amide Formation) | Acid Chloride, Pyridine | N-Acyl derivative | acs.org |

| Reductive Amination | Aldehyde/Ketone, followed by reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |

Mechanistic Insights into Key Transformations and Reaction Pathways

The reactivity of this compound is governed by a few key mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr): For substitutions on the pyridine ring (e.g., displacement of a halide), the mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient ring at a position activated by the ring nitrogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction follows a catalytic cycle involving: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide; (2) Coordination of the amine to the palladium(II) complex; (3) Deprotonation of the coordinated amine by a base to form an amido complex; and (4) Reductive elimination of the final C-N coupled product, which regenerates the palladium(0) catalyst.

Diazotization: The reaction begins with the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which is the active electrophile. The nucleophilic amino group attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, water is eliminated to yield the diazonium ion.

[3+2] Cycloaddition of Pyridinium Ylides: This is a pericyclic reaction that typically proceeds through a concerted mechanism. The highest occupied molecular orbital (HOMO) of the 1,3-dipole (the ylide) interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile in a way that allows for the simultaneous formation of two new sigma bonds, leading to a five-membered ring. nih.gov

The regioselectivity of these reactions is a critical consideration. For electrophilic attack on the aminopyridine ring, substitution is directed ortho and para to the strongly activating amino group. For nucleophilic attack, the positions ortho and para to the ring nitrogens are the most favored sites.

Biological Activity and Pharmacological Relevance of 6 Pyridin 3 Yl Pyridin 3 Amine Analogues

Anti-Inflammatory Activities (e.g., COX-2 Inhibition)

The inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for mediating inflammatory processes, is a key strategy in the development of anti-inflammatory drugs. researchgate.netbenthamscience.com Non-steroidal anti-inflammatory drugs (NSAIDs) often target both COX-1 and COX-2 isoforms, but non-selective inhibition can lead to gastrointestinal side effects. researchgate.net Consequently, the development of selective COX-2 inhibitors is a significant area of research. researchgate.net Analogues of 6-(Pyridin-3-yl)pyridin-3-amine, particularly fused heterocyclic systems, have emerged as promising candidates.

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines has been designed and synthesized as selective COX-2 inhibitors. researchgate.net Docking studies revealed that the SO2Me group of these compounds fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg513 and His90, which is crucial for selective inhibition. researchgate.net Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 5n ) demonstrated particularly high potency and selectivity, with an IC50 value of 0.07 µM for COX-2 and a selectivity index of over 500. researchgate.net

Similarly, derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been evaluated for their COX inhibitory activity. benthamscience.com Most of these compounds exhibited greater selectivity for COX-2 over COX-1 when compared to the reference drug, meloxicam. benthamscience.com For instance, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione was identified as the most active compound for inhibiting COX-2. benthamscience.com

Neuroprotective Potential (e.g., Anti-Alzheimer Activity)

The development of therapies for neurodegenerative disorders like Alzheimer's disease is a critical challenge. nih.gov Research has identified pyridine-based structures as promising therapeutic leads. researchgate.net The neuroprotective strategies involving analogues of this compound often focus on inhibiting the aggregation of amyloid β-peptide (Aβ) and the activity of cholinesterase enzymes, both of which are implicated in the pathology of Alzheimer's. nih.govnih.gov

One pyridine (B92270) amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) , has been shown to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov Studies demonstrated that PAT could reduce the production of reactive oxygen species (ROS) and protect mitochondrial function in transgenic C. elegans, ultimately alleviating Aβ-induced paralysis. nih.gov Furthermore, in a mouse model of Alzheimer's disease, PAT significantly improved memory and cognitive abilities. nih.gov

Another avenue of research involves pyridine derivatives with carbamic or amidic functionalities designed as cholinesterase inhibitors. nih.gov A synthesized series showed potent inhibition of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.gov The carbamate (B1207046) 8 was the most potent hAChE inhibitor, while carbamate 11 was the most effective against hBChE. nih.gov Molecular docking studies suggest these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Notably, several of these carbamates also effectively inhibited the self-aggregation of Aβ42. nih.gov

Fused heterocyclic systems based on the pyridine core, such as pyrazolo[3,4-b]pyridines, have also been investigated for their neuroprotective properties. mdpi.com Some compounds in this class have been reported to possess anti-Alzheimer's potential. mdpi.com Novel synthesized pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's patients, highlighting their potential as diagnostic probes. mdpi.com Additionally, the simple analogue 4-aminopyridine has been reported to have neuroprotective features, offering protection against glutamate-induced excitotoxicity in neuronal cultures. nih.gov

Antimicrobial Efficacy

Analogues of this compound have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria, fungi, and viruses.

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. nih.gov Pyridine-containing compounds, particularly those mimicking the structure of the oxazolidinone class of antibiotics, have shown considerable promise.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. nih.gov Compounds 21b, 21d, 21e, and 21f from this series were particularly effective. nih.gov Similarly, novel (Pyridin-3-yl)phenyloxazolidinones showed excellent activity against Gram-positive pathogens, including linezolid-resistant Streptococcus pneumoniae. nih.gov

Other pyridine-based analogues have also been developed. Derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide displayed activity against Gram-negative species. nih.gov Fused ring systems like pyrazolo[3,4-b]pyridines have shown moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Furthermore, Schiff base ligands such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes were active against both Gram-positive and Gram-negative bacteria. glpbio.com

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing health concern, exacerbated by the emergence of resistance to current antifungal drugs. mdpi.com Screening of chemical libraries has identified pyridine-containing compounds with significant antifungal properties. mdpi.com

One such compound, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) , demonstrated fungicidal activity against C. albicans with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. mdpi.com This compound was also effective against clinical isolates of C. albicans that were resistant to fluconazole (B54011) or caspofungin. mdpi.com

Derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide have also been evaluated for their antifungal activity, showing efficacy against pathogenic fungal species. nih.gov Additionally, reviews of pyridine derivatives have highlighted various structures, such as dodecanoic acid derivatives of aminopyridine, with activity against fungi like Aspergillus niger and C. albicans. nih.gov

The search for new antiviral agents is a global health priority, and pyridine-based compounds have been investigated for their potential to combat various viral infections. wikipedia.org Hybrid molecules that combine the pyridine nucleus with other heterocyclic systems, such as benzothiazole, have yielded promising results. wikipedia.org

A novel series of benzothiazolyl-pyridine hybrids was synthesized and evaluated for activity against the H5N1 avian influenza virus and SARS-CoV-2. wikipedia.org Several compounds containing fluorine atoms, specifically 8f, 8g, and 8h , demonstrated significant inhibitory activity against both viruses. wikipedia.org These compounds were also found to inhibit the CoV-3CL protease, a key enzyme in the replication of coronaviruses. wikipedia.org

In contrast, not all pyridine analogues show broad-spectrum antiviral potential. For example, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one , a guanine (B1146940) analogue, was synthesized and tested but did not possess any significant antiviral activity against Herpesviridae, human parainfluenza virus 3, or rhinovirus. nih.gov

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced protective matrix. nih.gov This mode of growth makes bacteria highly resistant to conventional antimicrobial treatments. nih.gov Therefore, agents that can inhibit the formation of biofilms are of great therapeutic interest.

Analogues of this compound have been shown to be effective in this regard. The previously mentioned 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated broad-spectrum anti-biofilm activity. nih.gov Specifically, compound 21d showed an excellent inhibitory effect on the biofilm formation of S. pneumoniae, with a minimum biofilm inhibitory concentration (MBIC) of just 0.5 µg/mL. nih.gov

Another class of compounds, 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones , has been assayed for biofilm inhibition against both Gram-positive (MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. Analogues with 2,4,6-trimethoxy phenyl (5h ), 4-methylthio phenyl (5j ), and 3-bromo phenyl (5k ) substituents were efficient inhibitors of biofilm formation in MRSA, with IC50 values in the low micromolar range. N-alkylated pyridine-based organic salts have also been reported to inhibit biofilm formation in both S. aureus and E. coli. nih.gov

Anticancer and Antitumor Properties

Pyridine derivatives are widely investigated for their antiproliferative and antitumor activities. nih.gov

Kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Analogues of this compound have been developed as potent kinase inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various pathologies, including cancer. researchgate.net However, its role is complex, acting as a tumor suppressor in some contexts and promoting tumors in others. researchgate.net Several studies have focused on developing pyridine-based GSK-3 inhibitors. Substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have been identified as a novel class of potent and highly selective GSK-3 inhibitors. researchgate.netnih.gov One such analogue, GSK 3 Inhibitor IX (BIO) , is a potent, reversible, and ATP-competitive inhibitor of GSK-3α/β with an IC₅₀ of 5 nM. medchemexpress.com

Furthermore, a series of compounds based on a 6-(pyridin-3-yl)benzo[d]thiazole template demonstrated significant dual inhibition of the Hedgehog and PI3K/AKT/mTOR signaling pathways, both of which are crucial in cancer development and progression. nih.gov Research has also shown that GSK-3 activity can broadly influence cellular sensitivity to a wide range of kinase inhibitors, including those targeting mTOR and PLK1. nih.gov

| Compound/Analogue Class | Target Kinase(s) | Reported Activity/Potency | Reference |

|---|---|---|---|

| GSK 3 Inhibitor IX (BIO) | GSK-3α/β, CDK1, CDK5, pan-JAK | IC₅₀ = 5 nM (GSK-3α/β), 320 nM (CDK1), 80 nM (CDK5) | medchemexpress.com |

| N-(pyridin-3-yl)-2-amino-isonicotinamides | GSK-3 | Potent and highly selective inhibitors | researchgate.netnih.gov |

| 6-(pyridin-3-yl)benzo[d]thiazole analogues | Hedgehog & PI3K/AKT/mTOR pathways | Dual inhibitors | nih.gov |

Inducing cell death in cancer cells is a primary goal of chemotherapy. Besides the well-known pathways of apoptosis and autophagy, a less common form of programmed cell death called methuosis has emerged as a potential therapeutic target. nih.gov Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov

Research has identified derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-carbohydrazide as inducers of methuosis. nih.gov Specifically, the compound designated as 12A was highlighted as a novel and selective anticancer agent that functions by inducing this cell death pathway. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. researchgate.netnih.gov For pyridine derivatives, SAR studies have provided valuable insights into the structural features that govern their antiproliferative activity.

A review of pyridine derivatives found that the presence and position of specific functional groups significantly influence their anticancer effects. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) were found to enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the presence of halogen atoms or other bulky groups tended to decrease this activity. nih.gov

More specific SAR studies have been conducted on N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors, where extensive structural variations around the pyridine ring and the amide group were explored to improve potency and selectivity. nih.gov Similarly, SAR studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors have shed light on their binding affinity. acs.org

Other Reported Biological Activities (e.g., Anti-diabetic, Antioxidant)

Beyond their antimicrobial and anticancer effects, analogues of this compound and other pyridine derivatives have been investigated for other therapeutic applications. nih.gov

Several reviews and studies highlight the potential of pyridine derivatives as anti-diabetic agents. nih.govjchemrev.com Their mechanism of action in this context often involves the inhibition of key digestive enzymes such as α-glucosidase and α-amylase. jchemrev.comkaust.edu.sa For example, 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles were tested for their α-glucosidase inhibitory activity, with some analogues showing significantly higher potential than the standard drug acarbose. jchemrev.com Pyrazolo[3,4-b]pyridine derivatives have also demonstrated promising anti-diabetic activity. mdpi.com

Many of these compounds also possess antioxidant properties. kaust.edu.sanih.govfrontiersin.org For instance, certain 3-hydroxyflavone (B191502) analogues exhibit significant antioxidant activity, measured by their ability to scavenge free radicals like DPPH and ABTS. nih.gov A series of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were also evaluated for their antioxidant activity against DPPH. frontiersin.org The combined antioxidant and antiglycation activities of these molecules are considered beneficial in managing diabetes. nih.gov

Binding Affinity to Biological Targets and Elucidation of Mechanisms of Action

The therapeutic potential of compounds derived from the this compound scaffold is defined by their specific binding interactions with various biological targets. Research into these analogues has revealed a diversity of mechanisms, leading to activities ranging from anticancer and antibacterial to applications in neurodegenerative diseases. The binding affinities and modes of action for several classes of these analogues have been a subject of detailed investigation.

Dual Pathway Inhibition in Cancer Therapy

A significant area of research has focused on developing analogues capable of simultaneously inhibiting multiple signaling pathways implicated in cancer growth and resistance. One such series of compounds is based on a 6-(pyridin-3-yl)benzo[d]thiazole template. nih.gov These analogues have demonstrated noteworthy inhibitory activity against both the Hedgehog and the PI3K/AKT/mTOR signaling pathways. nih.gov The ability to block these two pathways concurrently presents a promising strategy for overcoming the resistance that often develops with cancer therapies targeting a single pathway. nih.gov

Other analogues, specifically pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have shown potent cytotoxic activity against human lung cancer cell lines (A549). frontiersin.orgresearchgate.net The mechanism for these compounds is suggested to be the inhibition of receptor tyrosine kinases. researchgate.net In comparative studies, these derivatives were found to be significantly more potent than the established drug imatinib (B729). frontiersin.orgresearchgate.net For instance, compound IIB in one study exhibited an IC₅₀ value more than ten times lower than that of imatinib against the A549 cell line. researchgate.net

Further studies into pyrazolo[3,4-b]pyridine analogues of the core structure have identified significant inhibition of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. researchgate.net

Table 1: Anticancer Activity of this compound Analogues

This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Cell Line | Target Pathway/Enzyme | Reported IC₅₀ | Source |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIB) | A549 (Human Lung Cancer) | Receptor Tyrosine Kinase | 0.229 µM | frontiersin.orgresearchgate.net |

| Imatinib (Reference Drug) | A549 (Human Lung Cancer) | Receptor Tyrosine Kinase | 2.479 µM | frontiersin.orgresearchgate.net |

| 6-(Pyridin-3-yl)benzo[d]thiazole Analogues | N/A | Hedgehog & PI3K/AKT/mTOR | Significant Inhibition | nih.gov |

| 6-Aryl-pyrazolo[3,4-b]pyridines | N/A | CDK-2 | Significant Inhibition | researchgate.net |

Antibacterial Activity through Ribosome Inhibition

Analogues incorporating an oxazolidinone ring, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have been developed as potent antibacterial agents. nih.govnih.gov These compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their mechanism of action involves the inhibition of bacterial protein biosynthesis by targeting the 50S subunit of the ribosome. nih.gov Molecular docking studies have predicted the binding modes of these active compounds, showing that hydrogen bonding with purine (B94841) or pyrimidine (B1678525) residues on the ribosome is crucial for their activity. nih.gov For example, specific interactions with residues such as A2473, U2588, and G2617 have been identified. nih.gov

Table 2: Binding Affinity of Antibacterial 3-(Pyridine-3-yl)-2-oxazolidinone Analogues to Ribosomal Targets

This table is interactive. You can sort and filter the data.

| Compound | Binding Energy (ΔG, kcal/mol) | Dissociation Constant (Ki, µM) | Interacting Residues | Source |

| 21b | -7.36 | 4.00 | A2473 | nih.gov |

| 21f | -7.46 | 3.40 | U2588, G2617 | nih.gov |

| 17g | -6.97 | 7.75 | A2473, C2103 | nih.gov |

| 21d | -6.27 | 25.28 | A2636, G2283, G2528 | nih.gov |

| 21e | -6.13 | 32.04 | A2636, G2283, A2484 | nih.gov |

Targeting Protein Aggregates in Neurodegenerative Disease

In the context of neurodegenerative disorders like Parkinson's disease, analogues of this compound have been designed to bind to pathological protein aggregates. mdpi.com A series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives demonstrated high binding potency and selectivity for α-synuclein fibrils, which are a hallmark of Parkinson's. mdpi.com Further investigation using a photoaffinity variant revealed that these compounds bind with significant selectivity to the C-terminal binding sites of recombinant α-synuclein fibrils. mdpi.com This specific binding affinity makes them promising candidates for the development of positron emission tomography (PET) probes for imaging α-synuclein aggregates in the brain. mdpi.com

Table 3: Binding Affinity of Quinolinyl Pyridinyl Amine Analogues to α-Synuclein Fibrils

This table is interactive. You can sort and filter the data.

| Compound | Binding Affinity (Ki, nM) | Source |

| 7f | 10.3 | mdpi.com |

| 7j | 5.6 | mdpi.com |

| 8i | 12.3 | mdpi.com |

Advanced Applications of 6 Pyridin 3 Yl Pyridin 3 Amine and Its Derivatives

Materials Science and Optoelectronics

The tunable electronic structure and potential for strong intermolecular interactions make 6-(pyridin-3-yl)pyridin-3-amine and its derivatives attractive candidates for applications in materials science and optoelectronics. Researchers have been exploring their utility in organic semiconductors and as luminescent materials.

Organic Semiconductors

Derivatives of this compound have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs). The efficiency and stability of OLEDs are critically dependent on the properties of the HTM, which facilitates the injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Theoretical and experimental studies on hetero-arylated pyridines have also indicated their potential as high triplet energy multifunctional hole transport materials. rsc.org This high triplet energy is essential for reducing exciton (B1674681) quenching at the interface with the emissive layer in phosphorescent OLEDs, thereby enhancing the device's efficiency. rsc.org The strategic incorporation of electron-donating units like phenothiazine (B1677639) and carbazole (B46965) into a pyridine (B92270) framework has been shown to yield materials with suitable HOMO/LUMO energy levels for hole transport. rsc.org

| Device Performance of a Pyrene-Pyridine Derivative (Py-Br) as HTM nih.gov | |

| Parameter | Value |

| Maximum Luminance | 17300 cd/m² |

| Maximum Current Efficiency | 27.6 cd/A |

| Maximum External Quantum Efficiency (EQE) | 9% |

Photophysical Properties and Luminescence

The inherent photophysical properties of the bipyridine core in this compound and its derivatives make them interesting candidates for luminescent materials. The emission characteristics can be significantly influenced by the nature and position of substituents, as well as by the surrounding environment.

Studies on various pyridine derivatives have demonstrated their potential as fluorescent materials. For example, pyrazolopyridopyridazine diones, which contain a pyridine ring, exhibit tunable fluorescence emission. nih.gov The quantum yield of these compounds was found to be dependent on the substituents and the solvent, indicating the role of the molecular structure and environment in their luminescent behavior. nih.gov

The formation of cocrystals represents another strategy to modulate the luminescent properties of pyridine-containing compounds. Enaminones with a pyridin-3-yl group, when co-crystallized with an acceptor molecule like 1,2,4,5-tetracyanobenzene (TCNB), have shown significant red-shifts in their emission, indicating strong charge-transfer interactions in the solid state. acs.org This approach allows for the controlled design of organic luminescent materials with tailored emission features. acs.org

The fluorescence of pyridine derivatives can be sensitive to various stimuli, which forms the basis for their application as sensors. For instance, the fluorescence of certain pyridine-based compounds can be quenched or enhanced in the presence of specific metal ions. researchgate.netmdpi.com

| Photophysical Properties of a Pyrazolopyridopyridazine Dione (6j) nih.gov | |

| Property | Value |

| Excitation Wavelength (in CH₂Cl₂) | ~350 nm |

| Emission Maximum (in CH₂Cl₂) | Not Specified |

| Fluorescence Quantum Yield (Φf) (in CH₂Cl₂) | 0.140 |

Chemical Biology and Labeling Techniques

The reactivity of the amino group and the chelating ability of the bipyridine system in this compound and its derivatives open up avenues for their application in chemical biology, particularly in click chemistry and the development of fluorescent probes.

Click Chemistry Applications